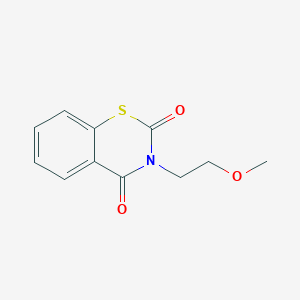

3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

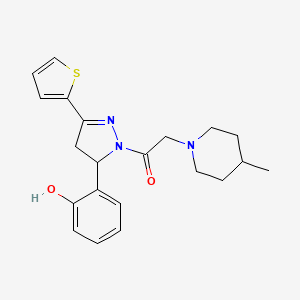

The compound “3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione” is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The presence of the methoxyethyl group and the dione group could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and thiazine rings, along with the methoxyethyl and dione groups. The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazines typically undergo reactions typical of other aromatic heterocycles. The presence of the dione group could make the compound susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The benzothiazine core could contribute to aromaticity and stability, while the methoxyethyl and dione groups could influence polarity and reactivity .Scientific Research Applications

- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) is a non-ionic polymer synthesized by reversible addition fragmentation transfer (RAFT) polymerization. It combines two classical chemical motifs: the amide and ethyleneglycolether moieties .

- The Hofmeister series of salts (e.g., fluoride, chloride, and thiocyanate) also influences PbMOEAm’s phase transition, shifting the CP by about 10 °C .

- Poly(2-methoxyethyl acrylate) (PMEA) has been explored for creating antithrombogenic surfaces. Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on PMEA-coated surfaces mimic the inner lining of native blood vessels .

- Starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, novel amides were synthesized using 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides. These compounds exhibit antioxidant and antibacterial activities .

Thermoresponsive Polymers

Antithrombogenic Coatings

Novel Amides Synthesis

Future Directions

properties

IUPAC Name |

3-(2-methoxyethyl)-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMRVTNVGIPTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC=CC=C2SC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)

![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)